Tyrosine Kinase Inhibitory Activity: Boronic Acid vs. Non-Boronic Tyrphostin Comparator
In a comparative in vitro evaluation of (cyanovinyl)arene derivatives, the introduction of a boronic acid functionality to the tyrphostin scaffold was discovered to improve anticancer and trypanocidal activity relative to non-boronic acid-containing tyrphostins [1]. While quantitative IC50 values for (2-(1-cyanovinyl)phenyl)boronic acid specifically against individual targets were not reported, the study employed a chemogenomic in silico target fishing approach that identified tyrosine-phosphorylation-regulated kinase 1a (DYRK1A) as a potential target for certain designed boronic tyrphostins [1]. This constitutes a functional enhancement not observed with non-boronic analogs and provides a mechanistic rationale for selecting the boronic acid variant in drug discovery campaigns targeting kinase inhibition.
| Evidence Dimension | In vitro anticancer/trypanocidal activity improvement |
|---|---|
| Target Compound Data | Activity improvement observed (quantitative IC50 values not reported in abstract/summary) |
| Comparator Or Baseline | Non-boronic acid-containing tyrphostins |
| Quantified Difference | Qualitative improvement reported; introduction of boronic acid functionality improved activity of the boronic tyrphostins |
| Conditions | In vitro anticancer and trypanocidal assays; in silico target fishing with chemogenomic approach (DYRK1A identified as potential target) |
Why This Matters
Confirms that the boronic acid moiety is not a passive structural feature but actively enhances the biological activity of the cyanovinylarene pharmacophore, justifying selection over non-boronic tyrphostins for kinase-targeted drug discovery.
- [1] Hiller, N. de J., et al. (2018). Synthesis and Evaluation of the Anticancer and Trypanocidal Activities of Boronic Tyrphostins. ChemMedChem, 13(14), 1395-1404. doi:10.1002/cmdc.201800206. PMID: 29856519. View Source
